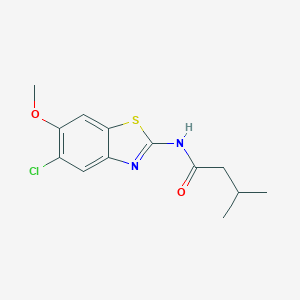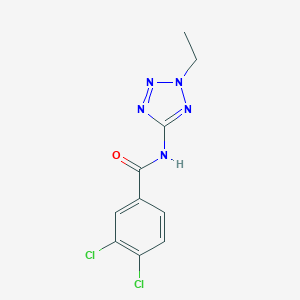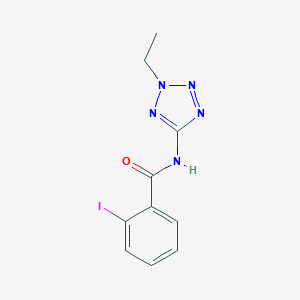![molecular formula C16H19N3O4 B244592 N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide, also known as furamidine or DB75, is a synthetic compound that has been extensively studied for its potential use as an antiprotozoal agent. It was first synthesized in the 1970s and has since been investigated for its activity against various parasitic organisms, including Trypanosoma brucei, Plasmodium falciparum, and Leishmania donovani. In
作用机制
The exact mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide is not well understood, but it is believed to involve the inhibition of DNA synthesis in the target organism. Furamidine has been shown to bind to the minor groove of DNA, leading to the inhibition of DNA replication and transcription. This mechanism of action is similar to that of other DNA-binding agents, such as the antitumor drug doxorubicin.
Biochemical and Physiological Effects:
Furamidine has been shown to have a number of biochemical and physiological effects. In addition to its activity against parasitic organisms, N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to inhibit the activity of various enzymes, including topoisomerase and RNA polymerase.
实验室实验的优点和局限性
Furamidine has a number of advantages and limitations for use in lab experiments. One advantage is its broad-spectrum activity against various parasitic organisms, making it a potentially useful tool for investigating the biology of these organisms. However, N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has a relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. In addition, N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
未来方向
There are a number of future directions for research on N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide. One area of interest is the development of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide derivatives with improved activity and selectivity against specific parasitic organisms. Another area of interest is the investigation of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide's potential as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. In addition, further studies are needed to fully understand the mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide and its potential for use in the treatment of parasitic diseases.
合成方法
Furamidine can be synthesized via a multistep process that involves the condensation of 4-(diethylamino)-2-methylphenol with 5-nitro-2-furaldehyde. The resulting product is then subjected to various purification steps, including recrystallization and column chromatography, to obtain pure N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide. The synthesis of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has been well-established in the literature, and various modifications to the procedure have been reported to improve the yield and purity of the compound.
科学研究应用
Furamidine has been extensively studied for its potential use as an antiprotozoal agent. It has been shown to be active against various parasitic organisms, including Trypanosoma brucei, Plasmodium falciparum, and Leishmania donovani. Furamidine has been shown to inhibit the growth of these organisms both in vitro and in vivo, and has been investigated as a potential treatment for diseases such as African sleeping sickness, malaria, and leishmaniasis. In addition, N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has been studied for its potential use as an antiviral agent, with promising results against viruses such as HIV and hepatitis C.
属性
分子式 |
C16H19N3O4 |
|---|---|
分子量 |
317.34 g/mol |
IUPAC 名称 |
N-[4-(diethylamino)-2-methylphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C16H19N3O4/c1-4-18(5-2)12-6-7-13(11(3)10-12)17-16(20)14-8-9-15(23-14)19(21)22/h6-10H,4-5H2,1-3H3,(H,17,20) |
InChI 键 |
HQRPZJRFYHMNFI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(3-chloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244509.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)
![N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244512.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)


![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)

